2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves various chemical reactions, aiming to introduce functional groups that impart desired properties to the molecules. One study described the synthesis of novel benzenesulfonamide derivatives with in vitro activity against yeast-like fungi, using one-step or two-step reactions between aminoguanidines and ortho-carbonyl benzoic acids, indicating a method that could potentially apply to the synthesis of the compound (Sławiński et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamide derivatives is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, providing insights into the arrangement of atoms and the molecular geometry, which is fundamental for predicting the reactivity and interactions of similar compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions that modify their properties. The synthesis and evaluation of benzenesulfonamide derivatives with potential anticancer activity demonstrated that structural modifications could enhance their biological activity, suggesting that similar strategies could be applied to modify the chemical properties of the compound for specific applications (Sławiński et al., 2012).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the synthesis and characterization of a tetraphenylethylene derivative of benzenesulfonamide revealed that the molecule exhibits excellent fluorescence by aggregation-induced emission (AIE), a physical property that could be of interest for optical applications (Jia et al., 2019).
properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-8-9-14(19-16-6-2-3-7-17(16)20(24)23-22-19)11-18(13)28(25,26)21-12-15-5-4-10-27-15/h2-3,6-9,11,15,21H,4-5,10,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKCWYHTKJQRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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